molecular formula C10H16O3 B2567420 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one CAS No. 134409-06-6

7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B2567420
CAS No.: 134409-06-6
M. Wt: 184.235
InChI Key: DZIBLEREBJNQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.235. The purity is usually 95%.
BenchChem offers high-quality 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-9(2)7-10(4-3-8(9)11)12-5-6-13-10/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIBLEREBJNQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCC1=O)OCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Properties of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one

Abstract This technical guide provides a comprehensive analysis of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one (CAS 134409-06-6), a critical bicyclic building block in organic synthesis and drug development. Designed for researchers and process chemists, this document details the molecule's structural integrity, physicochemical profile, synthetic pathways, and stability characteristics. Emphasis is placed on its role as a regioselective intermediate derived from 3,3-dimethyl-1,4-cyclohexanedione, offering unique steric control in downstream functionalization.

Identity & Structural Analysis

The molecule is a spiro-cyclic compound featuring a cyclohexane ring fused to a 1,3-dioxolane ring. It represents the mono-protected form of 3,3-dimethyl-1,4-cyclohexanedione.

  • IUPAC Name: 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one[1][2][3][4][5]

  • Common Synonyms: 3,3-Dimethyl-1,4-cyclohexanedione monoethylene ketal; 3,3-Dimethyl-1,4-cyclohexanedione 1-ethylene ketal.

  • CAS Number: 134409-06-6[1][2][3][5]

  • Molecular Formula: C₁₀H₁₆O₃[3]

  • Molecular Weight: 184.23 g/mol

  • SMILES: CC1(C)CC2(CCC1=O)OCCO2[1][4][6]

Structural Insight: The molecule exhibits a gem-dimethyl group at position 7 (relative to the spiro center at 5 and ketone at 8). This steric bulk adjacent to the ketone (C8) significantly influences the reactivity of the carbonyl group, making it less electrophilic than a standard cyclohexanone. The spiro-ketal moiety at C5 acts as a robust protecting group for the original C1 ketone, stable under basic and nucleophilic conditions.

Physicochemical Properties

The following data aggregates experimental observations and high-confidence predictive models suitable for process design.

Table 1: Core Physicochemical Constants

PropertyValueContext/Notes
Physical State Liquid / Low-Melting SolidViscous liquid at RT; may crystallize upon prolonged storage at 4°C [1].
Boiling Point ~125-128°C @ 12 TorrPredicted based on vacuum distillation of analogs [2].
Density 1.12 ± 0.1 g/cm³Predicted. Denser than water due to oxygen content.
LogP (Octanol/Water) 0.80Lipophilic; suitable for extraction with EtOAc or DCM.
Topological Polar Surface Area (TPSA) 35.5 ŲIndicates good membrane permeability for biological applications.
Refractive Index 1.489Predicted.
Solubility SolubleChloroform, Dichloromethane, Ethyl Acetate, Methanol.
Solubility InsolubleWater (forms biphasic system).[7]

Solubility Profile: The compound is highly soluble in polar aprotic solvents (THF, DMSO) and non-polar solvents (Toluene), facilitating its use in Grignard reactions or hydride reductions. It is immiscible with water, allowing for standard aqueous workups.

Synthesis & Manufacturing

The synthesis relies on the principle of steric differentiation . In the starting material, 3,3-dimethyl-1,4-cyclohexanedione, the ketone at position 1 is sterically accessible, while the ketone at position 4 is hindered by the adjacent gem-dimethyl group.

Protocol: Regioselective Ketalization

  • Reagents: 3,3-Dimethyl-1,4-cyclohexanedione (1.0 eq), Ethylene Glycol (1.2 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq).

  • Solvent: Toluene or Benzene (for azeotropic water removal).

  • Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Charge dione, glycol, and solvent.[8][9] Add catalyst.[8][10]

    • Reflux until theoretical water volume is collected (approx. 2-4 hours).

    • Mechanism:[8][9][11] The unhindered C1 ketone reacts rapidly with ethylene glycol. The C4 ketone remains intact due to the kinetic barrier imposed by the C3-dimethyls.

  • Workup: Cool to RT. Wash with saturated NaHCO₃ (to neutralize pTSA) and brine. Dry organic layer over MgSO₄.

  • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).

Visualization of Synthesis Pathway:

Synthesis SM 3,3-Dimethyl-1,4- cyclohexanedione Inter Tetrahedral Intermediate SM->Inter Nucleophilic Attack (C1) Reagents Ethylene Glycol pTSA (cat.) Toluene, Reflux Product 7,7-Dimethyl-1,4- dioxaspiro[4.5]decan-8-one (Target) Inter->Product -H2O (Dean-Stark) ByProduct Bis-ketal (Trace) Product->ByProduct Prolonged Reflux

Figure 1: Regioselective synthesis of the target molecule via kinetic control.

Stability & Reactivity Profile

Understanding the orthogonal reactivity of the ketal and ketone functionalities is crucial for multi-step synthesis.

A. Acid Sensitivity (Ketal Lability) The 1,3-dioxolane ring is acid-labile. Exposure to aqueous acids (HCl, H₂SO₄) or Lewis acids (BF₃·OEt₂) will hydrolyze the spiro-ketal, regenerating the parent dione.

  • Protocol Note: Avoid acidic workups.[2] Use buffered solutions (phosphate buffer pH 7) if the ketal must be preserved.

B. Base/Nucleophile Stability (Ketone Reactivity) The ketal is stable to strong bases (LDA, NaH, t-BuOK) and nucleophiles (Grignard reagents, LiAlH₄).

  • Reactivity: The C8 ketone can undergo:

    • Reduction: NaBH₄ yields the corresponding alcohol.

    • Alkylation: Enolate formation at C9 (alpha to ketone) followed by alkyl halide addition.

    • Wittig Reaction: Conversion of C8=O to an alkene.

Visualization of Reactivity Logic:

Reactivity Center 7,7-Dimethyl-1,4- dioxaspiro[4.5]decan-8-one Acid Aqueous Acid (HCl/H2O) Center->Acid Base Strong Base (LDA, NaH) Center->Base Red Reducing Agent (NaBH4) Center->Red Hydrolysis Hydrolysis: Reverts to 3,3-Dimethyl- 1,4-cyclohexanedione Acid->Hydrolysis Cleavage Stable Stable: Ketal Intact, Enolate formation at C9 Base->Stable Deprotonation Alcohol Reduction: Yields 8-Hydroxy derivative Red->Alcohol 1,2-Addition

Figure 2: Orthogonal reactivity map demonstrating stability conditions.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle within a fume hood to avoid inhalation of vapors.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and slow hydrolysis.

References

  • Sigma-Aldrich. Product Specification: 7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one (CAS 134409-06-6).[2][3] Available at:

  • PubChem. Compound Summary for CID 11171389: 7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one. National Library of Medicine. Available at:

  • ChemicalBook. 1,4-Dioxaspiro[4.5]decan-8-one Synthesis and Properties. (Analogous data for unsubstituted scaffold). Available at:

  • Reagentia. Catalog Entry for CAS 134409-06-6.[2][3] Available at:

Sources

Molecular weight and formula of dimedone mono-ethylene ketal

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular properties, synthesis, and characterization of Dimedone Mono-Ethylene Ketal , a critical intermediate in organic synthesis.

Synthesis, Characterization, and Application in Drug Development

Executive Summary

Dimedone mono-ethylene ketal (4,4-dimethyl-1,4-dioxaspiro[4.5]decan-8-one) serves as a strategic building block in the synthesis of complex pharmaceutical intermediates. By selectively protecting one carbonyl group of the 1,3-diketone (dimedone), researchers can perform targeted functionalization—such as Grignard additions, reductions, or Wittig reactions—on the remaining ketone without affecting the protected site. This guide provides a validated protocol for its synthesis, structural data for identification, and a mechanistic breakdown of its formation.

Chemical Identity & Properties

The following data establishes the baseline chemical identity for Dimedone Mono-Ethylene Ketal. Note that while the starting material (Dimedone) and the neopentyl glycol variant are common, the ethylene ketal is a specific derivative with distinct properties.

PropertySpecification
Systematic Name 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-9-one
Common Name Dimedone Mono-Ethylene Ketal
Molecular Formula

Molecular Weight 184.23 g/mol
Starting Material 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)
Protection Group Ethylene Glycol (1,3-Dioxolane ring)
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in CHCl

, DCM, Toluene; Insoluble in Water

Synthetic Pathway & Mechanism

The synthesis relies on a thermodynamic equilibrium driven by the removal of water. The reaction utilizes p-Toluenesulfonic acid (pTSA) as a catalyst and a Dean-Stark apparatus to continuously remove the azeotropic water/solvent mixture, shifting the equilibrium toward the ketal product (Le Chatelier's principle).

Reaction Scheme


Mechanistic Workflow (DOT Visualization)

The following diagram illustrates the acid-catalyzed mechanism, highlighting the critical role of the oxocarbenium ion intermediate.

G cluster_0 Activation cluster_1 Nucleophilic Attack 1 cluster_2 Cyclization Dimedone Dimedone (C=O) Protonated Protonated Carbonyl (C=OH+) Dimedone->Protonated + H+ Hemiketal Hemiketal Intermediate Protonated->Hemiketal + Glycol Oxocarbenium Oxocarbenium Ion Hemiketal->Oxocarbenium - H2O Ketal Dimedone Mono-Ketal (Product) Oxocarbenium->Ketal Ring Closure (- H+)

Figure 1: Acid-catalyzed ketalization mechanism via oxocarbenium ion intermediate.

Experimental Protocol

Objective: Synthesize 10.0 g of Dimedone Mono-Ethylene Ketal.

Reagents & Equipment[1][2][3][4]
  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione): 14.0 g (0.1 mol)

  • Ethylene Glycol: 6.8 g (0.11 mol, 1.1 eq) – Slight excess ensures conversion.

  • p-Toluenesulfonic Acid (pTSA) monohydrate: 0.5 g (catalytic)

  • Solvent: Toluene (150 mL) – Preferred over benzene for safety.

  • Apparatus: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Heating mantle, Magnetic stir bar.

Step-by-Step Procedure
  • Setup: Assemble the RBF with the Dean-Stark trap and condenser. Ensure all glassware is dry.

  • Charging: Add Dimedone, Ethylene Glycol, pTSA, and Toluene to the flask.

  • Reflux: Heat the mixture to vigorous reflux. The toluene/water azeotrope (bp ~85°C) will condense and separate in the trap.

    • Checkpoint: Monitor water accumulation in the trap. Theoretical water yield is ~1.8 mL. Reaction is complete when water evolution ceases (approx. 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated NaHCO

      
        (2 x 50 mL) to neutralize the acid catalyst.
      
    • Wash with Brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO

      
        or Na
      
      
      
      SO
      
      
      .
  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure (Rotary Evaporator).

    • Distillation: The crude oil can be purified by vacuum distillation if high purity is required, though the crude is often sufficiently pure for subsequent steps.

Structural Characterization (Self-Validation)

To confirm the identity of the product and ensure the mono-ketal was formed (avoiding the bis-ketal), analyze the


H NMR  spectrum.
Expected H NMR Data (CDCl , 400 MHz)

The molecule possesses a plane of symmetry, simplifying the spectrum.

Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
1.05 Singlet (s)6H

Gem-dimethyl group (unchanged).
2.25 Singlet (s)2H

Methylene

to the ketone.
2.45 Singlet (s)2H

Methylene

to the ketal.
3.98 Singlet (s)4H

Ethylene ketal bridge. Distinctive singlet for the dioxolane ring.

Interpretation Logic:

  • Absence of Bis-Ketal: If the bis-ketal formed, the two ring methylene signals (2.25 and 2.45 ppm) would merge into a single signal (approx. 2.3 ppm) because the molecule would be fully symmetric.

  • Absence of Starting Material: Dimedone typically shows broad enolic protons or distinct keto-enol tautomer peaks. The ketal locks the structure in the keto-like form, sharpening the methylene signals.

Applications in Drug Development

Dimedone mono-ethylene ketal is a versatile "masked" dione.

  • Selective Reduction: The free ketone can be reduced to an alcohol (using NaBH

    
    ) to create a hydroxy-ketal. Subsequent hydrolysis yields a hydroxy-ketone, a motif found in various prostaglandins and terpenes.
    
  • Grignard/Organolithium Addition: Nucleophiles add exclusively to the free ketone at C8.

  • Spirocyclic Scaffolds: The ketal moiety itself can be retained to provide spirocyclic rigidity in fragment-based drug discovery (FBDD).

Workflow: Selective Functionalization

Workflow Start Dimedone Mono-Ketal (C10H16O3) Step1 Reaction: Grignard Addition (R-MgBr) Start->Step1 Inter Intermediate: Tertiary Alcohol (Ketal Intact) Step1->Inter Step2 Hydrolysis (H3O+) Inter->Step2 Final Product: Substituted Hydroxy-Enone Step2->Final

Figure 2: Workflow for utilizing the mono-ketal to access substituted enones.

References

  • Banwell, M. G., et al. "The synthesis of certain derivatives of 5,5-dimethyl-1,3-cyclohexanedione." Australian Journal of Chemistry, vol. 34, no. 8, 1981, pp. 1633-1644.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
  • PubChem Compound Summary. "Dimedone." National Center for Biotechnology Information. [Link] (Source for starting material properties).

  • Stoltz, B. M., et al. "A Small-scale Procedure for Acid-catalyzed Ketal Formation." California Institute of Technology, 2019. [Link] (Modern adaptation of the Dean-Stark method).

Troubleshooting & Optimization

Technical Support Center: Purification of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one via recrystallization. We will address common challenges and frequently asked questions, grounding our advice in established chemical principles to ensure you can develop a robust and effective purification protocol.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one that I should be aware of before starting a recrystallization?

A1: Understanding the physicochemical properties of your compound is the cornerstone of developing a purification strategy. For 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one (C₁₀H₁₆O₃), key data points include:

  • Molecular Weight: 184.23 g/mol

  • Physical State: This compound is often described as a colorless to light yellow liquid or a low-melting solid.[1] Its structural analog, 1,4-dioxaspiro[4.5]decan-8-one, has a melting point of 70-73 °C.[2] The presence of the two methyl groups on the cyclohexane ring can lower the melting point due to disruption of crystal lattice packing. Therefore, you should be prepared for your crude material to be an oil or a waxy solid at room temperature.

  • Polarity: The molecule contains a ketone and an acetal (dioxolane ring), which are polar functional groups. The overall polarity is moderate due to the nonpolar hydrocarbon backbone. This dual character is crucial for solvent selection.

Q2: How do I select the best solvent for recrystallizing this compound?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Given the compound's moderate polarity, a good starting point is to screen a range of solvents with varying polarities.

A common rule of thumb is "like dissolves like." Since the target molecule has a ketone functional group, solvents like acetone might be effective.[4] However, a systematic approach is always recommended. You should test solubility in small quantities before committing your entire batch. A detailed protocol for solvent screening is provided in the "Experimental Protocols" section.

Q3: Can I use a mixed-solvent system? If so, how do I choose the pair?

A3: Yes, a mixed-solvent system is an excellent option if no single solvent provides the ideal solubility profile.[5] This technique is particularly useful for compounds that are either too soluble or too insoluble in common solvents.

To create a mixed-solvent system, you need two miscible solvents with different polarities, where:

  • Solvent 1 ("Good" Solvent): Your compound is highly soluble in this solvent, even at room temperature.

  • Solvent 2 ("Bad" or "Anti-Solvent"): Your compound is poorly soluble in this solvent, even at its boiling point.

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "bad" solvent until the solution becomes turbid (cloudy). A small addition of the "good" solvent will clarify the solution, which is then allowed to cool slowly to induce crystallization. A potential pair for your compound could be Ethanol ("good") and Water ("bad").

Troubleshooting Guide

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[5] This typically happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated to a great extent.

Causality & Solution:

  • High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, leading to oiling out.

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation level.[6]

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of hot water and allowing both to cool to room temperature together. This gives the molecules more time to orient themselves into a crystal lattice.

    • If the problem persists, try a lower-boiling point solvent or a different solvent system altogether.

Q2: The solution has cooled, but no crystals have formed. How can I induce crystallization?

A2: A failure to crystallize upon cooling usually indicates that the solution is not sufficiently supersaturated, or that there are no nucleation sites for crystals to begin forming.[7]

Causality & Solution:

  • Too Much Solvent: This is the most common reason for crystallization failure.[6]

  • Solution:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The small scratches provide a surface for crystal growth.[8]

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool again.

    • Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound.[9]

Q3: My final product is still colored. How can I remove colored impurities?

A3: Colored impurities are often large, polar molecules with extended conjugation. These can sometimes be removed by adsorption onto activated carbon.[10]

Causality & Solution:

  • Adsorbable Impurities: The impurities are adsorbed onto the high surface area of the carbon.

  • Protocol:

    • Dissolve your crude compound in the hot recrystallization solvent.

    • Allow the solution to cool slightly from the boiling point to prevent violent frothing.

    • Add a small amount of activated carbon (about 1-2% of the solute's weight).

    • Gently boil the solution for a few minutes.

    • Perform a hot gravity filtration to remove the carbon (which now holds the impurity).[11]

    • Allow the filtered, colorless solution to cool and crystallize as usual.

    Caution: Using too much carbon can lead to the loss of your desired product due to adsorption.

Data Presentation

SolventBoiling Point (°C)Polarity IndexPotential Utility for 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one
Water10010.2Likely a poor solvent alone; potentially useful as an anti-solvent.
Methanol655.1Good potential "good" solvent due to structural similarities with analogs.[2]
Ethanol784.3Excellent candidate for a single-solvent or as the "good" solvent in a mixed pair.[4]
Acetone565.1Good potential due to the "like dissolves like" principle with the ketone group.[4]
Ethyl Acetate774.4Another promising candidate of intermediate polarity.
Dichloromethane403.1May be too good of a solvent, leading to high solubility even when cold.
Toluene1112.4High boiling point may lead to oiling out. Use with caution.
Hexane690.1Likely a poor solvent; potentially useful as an anti-solvent.[4]

This table provides a starting point for solvent screening. The ideal solvent must be determined experimentally.

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature, swirling after each addition.

  • Observe and record the solubility. If the compound dissolves readily in the cold solvent, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed pair.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.

  • If the compound dissolves completely when hot, remove the test tube from the heat and allow it to cool to room temperature, then in an ice bath.

  • An ideal solvent is one where the compound dissolves when hot and forms a significant amount of crystalline precipitate when cold.

Protocol 2: General Recrystallization Procedure
  • Place the crude 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a boiling chip or a magnetic stir bar.

  • Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves at the boiling point.[12]

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration at this stage.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Allow the crystals to dry completely under vacuum on the funnel before transferring them to a watch glass for final drying.

Visualization

Recrystallization Workflow Diagram

Recrystallization_Workflow Workflow for Recrystallization start Crude Product is_solid Is it a solid? start->is_solid solvent_screen Solvent Screening is_soluble Soluble when hot, Insoluble when cold? solvent_screen->is_soluble dissolve Dissolve in Minimum Hot Solvent has_impurities Insoluble or Colored Impurities? dissolve->has_impurities hot_filt Hot Gravity Filtration cool Slow Cooling to RT, then Ice Bath hot_filt->cool crystals_form Crystals Form? cool->crystals_form collect Vacuum Filtration dry Dry Crystals collect->dry end Pure Product dry->end is_solid->solvent_screen Yes troubleshoot_oil Troubleshoot: Oiling Out is_solid->troubleshoot_oil No (Oil) is_soluble->solvent_screen No (Re-screen) is_soluble->dissolve Yes has_impurities->hot_filt Yes has_impurities->cool No crystals_form->collect Yes troubleshoot_no_xtal Troubleshoot: Induce Crystallization crystals_form->troubleshoot_no_xtal No troubleshoot_no_xtal->cool

Caption: Decision-making workflow for the recrystallization of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one.

References

Sources

Validation & Comparative

HPLC Method Development Guide: 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Sensitivity Paradox

Developing a purity method for 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one presents a classic analytical paradox often overlooked in standard screening protocols.

  • The Chromophore Deficit: The molecule lacks a conjugated

    
    -system, relying solely on a weak carbonyl 
    
    
    
    transition. This tempts analysts to use low-UV detection (<210 nm).
  • The Acid Trap: To achieve sharp peaks at low UV, standard protocols utilize 0.1% Formic Acid or TFA. However, the 1,4-dioxaspiro (ketal) moiety is acid-labile. Exposure to pH < 3.0 during the run causes on-column hydrolysis, generating "ghost" impurity peaks (cyclohexanedione derivatives) that are actually artifacts of the method itself.

This guide compares three distinct approaches to solve this problem, recommending Charged Aerosol Detection (CAD) with Neutral pH Buffering as the gold standard for intrinsic purity assessment.

Molecule Analysis & Critical Quality Attributes (CQA)

  • Target: 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one[1]

  • Structure: Spiro-bicyclic system containing a protected ketone (dioxolane ring) and a free ketone.

  • Key Impurities:

    • Hydrolysis Product: 3,3-dimethylcyclohexane-1,4-dione (Loss of protecting group).

    • Starting Material: 1,4-cyclohexanedione monoethylene acetal.[2][3]

    • Isomers: Regioisomers from the methylation step.

Diagram 1: Stability & Degradation Logic

The following diagram illustrates the degradation pathway that the analytical method must prevent.

StabilityLogic Target Target Molecule (Spiro-Ketal) Acid Acidic Mobile Phase (pH < 3.0) Target->Acid Exposed to Neutral Neutral Buffer (pH 6.5 - 7.5) Target->Neutral Buffered with Hydrolysis Ketal Hydrolysis (On-Column) Acid->Hydrolysis Catalyzes Artifact Artifact Impurity (Diketone + Diol) Hydrolysis->Artifact Generates Stable Stable Elution Accurate Purity Neutral->Stable Ensures

Caption: The "Acid Trap" mechanism where standard acidic mobile phases degrade the spiro-ketal target during analysis.

Comparative Study: Method Selection

We evaluated three methodologies based on Specificity, Sensitivity, and Stability.

Table 1: Performance Comparison
FeatureMethod A: RP-HPLC (UV) Method B: RP-HPLC (CAD) Method C: GC-FID
Detector DAD / UV @ 210 nmCharged Aerosol DetectorFlame Ionization
Mobile Phase Water/ACN + 0.1% H3PO410mM NH4OAc (pH 6.8) / ACNHelium (Carrier)
Sensitivity Low (Noise interference)High (Universal) High
Selectivity ModerateHighHigh
Sample Stability Poor (Acid hydrolysis risk)Excellent (Neutral pH)Good (Thermal risk)
Verdict Not RecommendedRecommended (Primary) Orthogonal Check
Detailed Analysis
Method A: The Conventional Trap (UV @ 210 nm)
  • Mechanism: Relies on the carbonyl absorption.

  • Failure Mode: At 210 nm, solvents (Methanol) and buffers absorb light, causing baseline drift. More critically, to suppress silanol activity, analysts often lower pH. This hydrolyzes the spiro-ring, leading to a false "95% purity" result where the 5% impurity is actually created by the HPLC.

Method B: The Recommended Solution (CAD + Neutral Buffer)
  • Mechanism: CAD detects non-volatile analytes regardless of chromophores. Response is uniform and mass-dependent.

  • Advantage: Allows the use of Ammonium Acetate (pH 6.8) . This pH is chemically neutral, preserving the ketal, while the salt suppresses silanol interactions on the column, ensuring sharp peaks without acid.

Method C: The Orthogonal Validator (GC-FID)
  • Mechanism: Volatility-based separation.

  • Role: Excellent for checking residual solvents and volatile starting materials. However, thermal instability of the ketal in the injector port (at >250°C) can sometimes mimic acid hydrolysis.

Recommended Protocol: Neutral pH RP-HPLC with CAD

This protocol is designed as a Self-Validating System . The use of a neutral buffer prevents degradation, while the CAD ensures all organic impurities are seen, not just those with UV activity.

Chromatographic Conditions[2][4][5][6][7][8][9][10]
  • Instrument: HPLC or UHPLC with Charged Aerosol Detector (CAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent Hybrid Silica).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm.

    • Why? Hybrid silica (e.g., Ethylene Bridged) is more stable at pH 7-8 than standard silica.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.8 with dilute Acetic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detector Settings (CAD):

    • Power Function: 1.0 (for linear mass correlation).

    • Evaporation Temp: 35°C (Low temp prevents semi-volatile loss).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Initial Hold (Equilibration)
2.010Injection
15.090Linear Gradient (Elute non-polars)
20.090Wash
20.110Re-equilibration
25.010End of Run
Sample Preparation (Critical)
  • Diluent: 50:50 Acetonitrile:Water (Buffered).

  • Procedure: Dissolve 10 mg of sample in 10 mL diluent.

    • Note: Do not use pure unbuffered water as diluent; local acidity or lack of buffering can initiate hydrolysis before injection.

Method Development Workflow

The following flowchart guides the optimization process, specifically addressing the "Acid Trap" decision point.

MethodDev Start Start: 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one Solubility Solubility Check: Soluble in ACN/MeOH? Start->Solubility Chromophore UV Scan: Max Absorbance? Solubility->Chromophore DecisionUV Weak UV (<210nm) & No Conjugation Chromophore->DecisionUV RouteA Route A: UV Detection (Requires derivatization) DecisionUV->RouteA If CAD unavailable RouteB Route B: Universal Detection (CAD/ELSD) DecisionUV->RouteB Preferred pH_Check Stability Check: Is Ketal Acid Labile? RouteB->pH_Check BufferChoice Select Mobile Phase: 10mM NH4OAc (pH 6.8) pH_Check->BufferChoice Yes (Avoid TFA) ColumnSelect Column Selection: C18 Hybrid (pH stable) BufferChoice->ColumnSelect Validation Validation: Linearity, Accuracy, LOQ ColumnSelect->Validation

Caption: Decision matrix prioritizing Universal Detection and Neutral Buffering for spiro-ketal analysis.

Validation & Troubleshooting

System Suitability Test (SST)

To ensure the method is "Self-Validating," include a Sensitivity Check Standard .

  • Resolution: If analyzing impurities, ensure resolution (

    
    ) > 1.5 between the main peak and the des-methyl impurity (if available).
    
  • Sensitivity: Inject a 0.05% standard. S/N ratio must be > 10. This confirms the CAD is operating correctly, as CAD response can drift with gas pressure changes.

Troubleshooting "Ghost" Peaks

If you observe a peak at RRT ~0.4 (early eluting):

  • Cause: Hydrolysis of the ketal to the diketone.

  • Fix: Check the pH of the aqueous mobile phase. If it has drifted below pH 5.0, remake it. Ensure the column was not previously stored in strong acid.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Magnusson, L. E., et al. (2015). Charged Aerosol Detection in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. (Reference for CAD linearity and universal response).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.